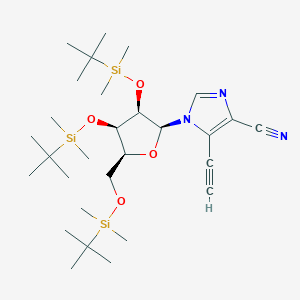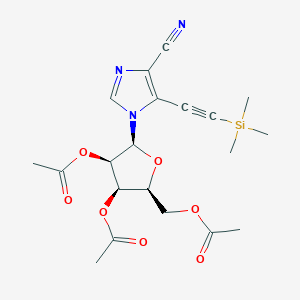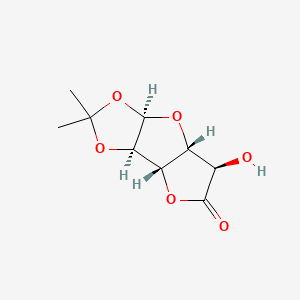
D-Glucurono-6,3-lactonacetonid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucurono-6,3-lactone acetonide: is a derivative of glucuronic acid, known for its role in organic synthesis and biochemical research. This compound is characterized by its white to off-white solid appearance and is used primarily in scientific research .
Wissenschaftliche Forschungsanwendungen
D-Glucurono-6,3-lactone acetonide is widely used in scientific research due to its versatility:
Wirkmechanismus
Target of Action
D-Glucurono-6,3-lactone acetonide, also known as beta-L-Idofuranuronic acid, 1,2-O-(1-methylethylidene)-, gamma-lactone, is primarily targeted at the body’s detoxification process . The compound is a glucuronic acid derivative, which is a key substance in the body’s process of detoxifying harmful compounds .
Mode of Action
The compound can be converted to optically active and partially protected inositols . This conversion is crucial for its interaction with its targets. The compound enters the body and, under the catalysis of enzymes, the lactone ring is opened, transforming it into glucuronic acid .
Biochemical Pathways
Glucuronic acid, the primary component of D-Glucurono-6,3-lactone acetonide, plays a vital role in the body’s detoxification process . It conjugates with toxins to form glucuronides, which are more water-soluble and easier for the body to excrete .
Pharmacokinetics
The compound is soluble in water , which aids in its absorption, distribution, metabolism, and excretion (ADME) properties. Its solubility contributes to its bioavailability, allowing it to effectively interact with its targets and perform its function.
Result of Action
The result of the compound’s action is the formation of glucuronides, which are more water-soluble and easier for the body to excrete . This leads to the detoxification of the body, as harmful compounds are made less toxic or non-toxic and are excreted through urine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : D-Glucurono-6,3-lactone acetonide can be synthesized from D-glucurono-6,3-lactone through a reaction with acetone under acidic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the acetonide group .
Industrial Production Methods: : Industrial production of D-Glucurono-6,3-lactone acetonide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: : D-Glucurono-6,3-lactone acetonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of glucuronic acid derivatives, while reduction can yield various alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucurono-6,3-lactone: A precursor to D-Glucurono-6,3-lactone acetonide, used in similar applications.
D-Glucuronic acid: Another derivative of glucuronic acid, used in biochemical research and organic synthesis.
Gluconolactone: A related compound with applications in food and pharmaceutical industries.
Uniqueness: : D-Glucurono-6,3-lactone acetonide is unique due to its specific structural features, which allow it to be converted into optically active inositols. This property makes it particularly valuable in the synthesis of complex organic molecules and in biochemical research .
Eigenschaften
IUPAC Name |
(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4-,5+,6-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBGJSXZKMTMGP-QOHYDMMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](C(=O)O3)O)O[C@@H]2O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
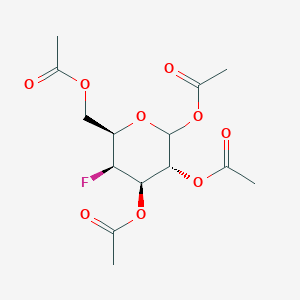
![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)
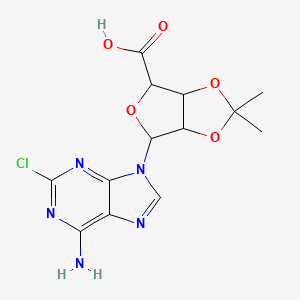
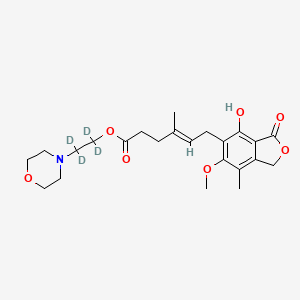


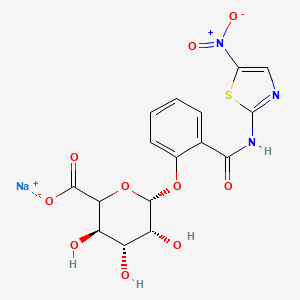
![Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate](/img/structure/B1140136.png)

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)
